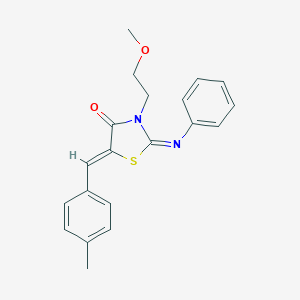
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as DCB-M, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a yellow crystalline powder with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 344.2 g/mol.
作用機序
The exact mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and histone deacetylases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the deposition of collagen and other extracellular matrix proteins, leading to a reduction in fibrosis.
実験室実験の利点と制限
One of the main advantages of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain in vivo studies.
将来の方向性
There are several future directions for the study of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research could be the investigation of the role of this compound in other diseases, such as cardiovascular and neurodegenerative diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its cellular targets and pathways.
合成法
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2-methyl-1,3-dioxolane-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting yellow solid is filtered and recrystallized from ethanol.
科学的研究の応用
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in vivo. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
特性
分子式 |
C13H14Cl2N2O3 |
|---|---|
分子量 |
317.16 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(19-5-6-20-13)7-12(18)17-16-8-9-10(14)3-2-4-11(9)15/h2-4,8H,5-7H2,1H3,(H,17,18)/b16-8+ |
InChIキー |
CSJFPAGSEQTFQX-LZYBPNLTSA-N |
異性体SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
正規SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{(Z)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B306567.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)